molecular formula C8H9Cl3N2 B3345668 Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- CAS No. 108287-79-2

Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-

Cat. No.: B3345668
CAS No.: 108287-79-2
M. Wt: 239.5 g/mol
InChI Key: RAQXMXAKHJIKEE-UHFFFAOYSA-N
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Description

“Pyridazine, 3,6-dichloro-” is an organic compound with the molecular formula C4H2Cl2N2. It contains a six-membered ring with two adjacent nitrogen atoms . The IUPAC Standard InChI for this compound is InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H .


Synthesis Analysis

The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .


Molecular Structure Analysis

The molecular weight of “Pyridazine, 3,6-dichloro-” is 148.978 . The IUPAC Standard InChIKey for this compound is GUSWJGOYDXFJSI-UHFFFAOYSA-N . The chemical structure of this compound is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .


Physical and Chemical Properties Analysis

“Pyridazine, 3,6-dichloro-” is an aromatic, heterocyclic, organic compound . The molecular weight of this compound is 148.978 . The IUPAC Standard InChI for this compound is InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H .

Properties

IUPAC Name

3,6-dichloro-4-(1-chloro-2-methylpropan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQXMXAKHJIKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073781
Record name Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108287-79-2
Record name Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108287792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
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